SMI-16a is a thiazolidine-2,4-dione derivative that acts as a potent and selective inhibitor of the proto-oncogene serine/threonine-protein kinase Pim-2. [, , , , , , , ] Pim kinases are involved in cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma. [, , , , , , , ] SMI-16a has been primarily studied for its anti-cancer properties, particularly in multiple myeloma models. [, , , , , , , ]
The synthesis of SMI-16a involves multiple steps that include the preparation of its core structure through various chemical reactions. The process typically includes:
The specific synthetic route may vary, but it generally requires careful control of temperature and reaction times to ensure high yields and purity .
The molecular structure of SMI-16a features a thiazolidinedione ring system that is essential for its biological activity. Key structural elements include:
The three-dimensional conformation of SMI-16a allows it to effectively compete with ATP for binding at the active sites of the target kinases, which is crucial for its mechanism of action .
SMI-16a participates in various chemical reactions that can affect its stability and reactivity:
These reactions highlight the importance of understanding SMI-16a's chemical behavior in both synthetic and biological contexts .
SMI-16a acts as an ATP-competitive inhibitor against PIM1 and PIM2 kinases. Its mechanism involves:
Research indicates that SMI-16a not only inhibits kinase activity but may also promote degradation of PIM2 protein levels under specific conditions, suggesting a multifaceted approach to inhibiting tumor growth .
SMI-16a possesses several key physical and chemical properties:
These properties are crucial for determining the compound's usability in laboratory settings and potential therapeutic applications .
SMI-16a has diverse applications in scientific research:
The development of SMI-16a originated from medicinal chemistry efforts focused on the benzylidene-thiazolidinedione scaffold, a chemotype known for kinase inhibitory activity. Early structure-activity relationship (SAR) studies identified that introducing a 4-propoxybenzylidene moiety at the C5 position of the thiazolidinedione ring significantly enhanced potency against PIM-2 [1] [6]. Key modifications included:
In vitro profiling demonstrated SMI-16a’s selectivity profile:
In vivo efficacy was validated in xenograft models, where intraperitoneal administration (50 mg/kg, 5×/week) reduced tumor growth by 50% without myelosuppression or hepatotoxicity [6].
Table 1: Comparative Profile of SMI-16a and Early Analogues
Compound | PIM-1 IC₅₀ (µM) | PIM-2 IC₅₀ (µM) | Cellular Activity |
---|---|---|---|
SMI-16a | 0.15 | 0.02 | PC3 IC₅₀ = 48 µM |
SMI-4a* | 0.19 | 0.10 | Pre-T-LBL apoptosis |
9b (early analog) | N/A | N/A | PC12 IC₅₀ = 7 µM |
Data compiled from [1] [2] [6].*SMI-4a is a closely related inhibitor discussed in [2].
PIM kinases (PIM-1, -2, -3) are serine/threonine kinases constitutively active due to lacking regulatory domains. Their overexpression is driven by:
Oncogenic functions relevant to SMI-16a’s therapeutic rationale include:1. Cell cycle dysregulation:- Phosphorylation of p21ᶜⁱᵖ¹/ᵂᵃᶠ¹ (Thr145) and p27ᴷⁱᵖ¹ (Thr157/198), promoting G1/S progression [7] [10].- Stabilization of c-Myc via Ser62 phosphorylation [10].2. Anti-apoptotic activity:- Inactivation of pro-apoptotic BAD through phosphorylation [7].- Activation of mTORC1 via TSC2 inhibition [10].3. Bone microenvironment modulation:- In multiple myeloma, PIM-2 inhibition by SMI-16a restores osteoblastogenesis and suppresses TGF-β signaling [6] [10].
Table 2: Key PIM Kinase Substrates and Oncogenic Effects
Substrate | Phosphorylation Site | Biological Outcome | Cancer Relevance |
---|---|---|---|
p21ᶜⁱᵖ¹/ᵂᵃᶠ¹ | Thr145 | G1/S arrest inhibition | Myeloma, leukemia |
c-Myc | Ser62 | Enhanced stability/transcription | Lymphoma, solid tumors |
BAD | Ser112 | Inactivation of pro-apoptotic function | Chemoresistance |
TSC2 | Ser1798 | mTORC1 activation | Cell growth/proliferation |
Data derived from [3] [7] [10].
SMI-16a exemplifies ATP-competitive inhibition optimized for PIM kinases’ unique structural features:
Advantages over type II/III inhibitors:
Table 3: ATP-Competitive PIM Inhibitors and Structural Attributes
Inhibitor | Chemical Class | PIM-1 IC₅₀ | Unique Binding Feature |
---|---|---|---|
SMI-16a | Benzylidene-thiazolidinedione | 0.15 µM | Propoxybenzylidene hydrophobic insertion |
SGI-1776 | Imidazo[1,2-b]pyridazine | 0.7 nM* | H-bond to hinge Pro123 |
AZD1208 | Pyrrolopyridone | 0.4 nM* | Allosteric pocket occupancy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7